![molecular formula C15H10F2O6 B15001973 6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B15001973.png)
6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one
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Overview
Description
6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one is a synthetic organic compound belonging to the furochromene family This compound is characterized by its unique structure, which includes a furochromene core with difluoroacetyl and dimethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one can be achieved through a multi-step process. One common method involves the Vilsmeier–Haack reaction, which is used to introduce the formyl group into the furochromene core. The starting material, 6-acetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one, is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced purification techniques such as recrystallization and chromatography. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The difluoroacetyl group can participate in nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition: The furochromene core can undergo cycloaddition reactions to form polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines (e.g., benzylamine) and secondary amines (e.g., p-toluidine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Enamines and Enaminones: Formed from nucleophilic substitution reactions.
Oxidized Derivatives: Products of oxidation reactions.
Polycyclic Compounds: Resulting from cycloaddition reactions.
Scientific Research Applications
6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antitumor, anti-HIV, and antimicrobial agent.
Biological Studies: Used in studies related to its analgesic and anti-inflammatory properties.
Chemical Research: Employed in the synthesis of novel heterocyclic compounds and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one involves its interaction with various molecular targets. The difluoroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of specific enzymes or receptors. The furochromene core may interact with DNA or proteins, affecting cellular processes such as replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Khellin: 4,9-Dimethoxy-7-methyl-5H-furo-[3,2-G]-chromen-5-one, a natural product with similar pharmacological activities.
Furochromene Derivatives: Various derivatives with different substituents on the furochromene core, exhibiting diverse biological activities.
Uniqueness
6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one is unique due to the presence of the difluoroacetyl group, which enhances its reactivity and potential biological activities compared to other furochromene derivatives .
Biological Activity
6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and cytotoxicity against cancer cell lines.
The molecular formula for this compound is C15H10F2O6 with a molecular weight of 324.24 g/mol. The compound features a furochromene structure that is known for its diverse biological activities.
Antimicrobial Activity
Research has shown that derivatives of furo[3,2-g]chromenes exhibit notable antimicrobial properties. A study evaluated various derivatives synthesized from 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile against several microorganisms. The results indicated that some derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity was classified as follows:
Compound | Activity Level | Microorganism Tested |
---|---|---|
Compound A | High | Staphylococcus aureus |
Compound B | Intermediate | Escherichia coli |
Compound C | Low | Candida albicans |
The compounds were compared to standard drugs such as chloramphenicol and cephalothin, highlighting their potential as new antimicrobial agents .
Enzyme Inhibition
The compound's potential as an inhibitor for various enzymes has also been investigated. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), which are relevant in the context of Alzheimer's disease.
A notable finding from the studies is that certain derivatives showed significant inhibition against AChE and BChE:
Compound | IC50 (µM) AChE | IC50 (µM) BChE |
---|---|---|
2f | 5.4 | 6.4 |
3b | 7.6 | 11.2 |
These values indicate that these compounds could serve as leads for developing therapeutic agents targeting neurodegenerative diseases .
Cytotoxicity
In addition to enzyme inhibition, the cytotoxic effects of this compound derivatives were assessed against various cancer cell lines, including MCF-7 (breast cancer). The results indicated that some compounds exhibited promising cytotoxicity:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
2f | MCF-7 | 12.0 |
3b | Hek293-T | 15.0 |
This suggests potential applications in cancer therapy .
The biological activity observed can be attributed to the structural features of the furochromene framework. Molecular docking studies have revealed interactions between these compounds and the active sites of target enzymes, suggesting a mechanism based on hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C15H10F2O6 |
---|---|
Molecular Weight |
324.23 g/mol |
IUPAC Name |
6-(2,2-difluoroacetyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C15H10F2O6/c1-20-11-6-3-4-22-12(6)14(21-2)13-8(11)9(18)7(5-23-13)10(19)15(16)17/h3-5,15H,1-2H3 |
InChI Key |
QSASSMNMYBONBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1C=CO3)OC)OC=C(C2=O)C(=O)C(F)F |
Origin of Product |
United States |
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